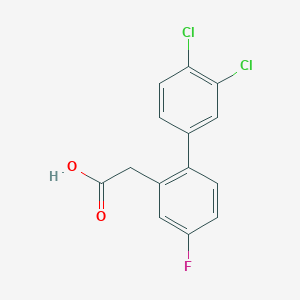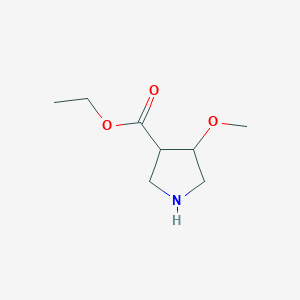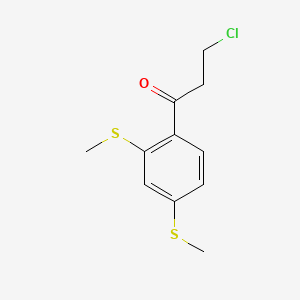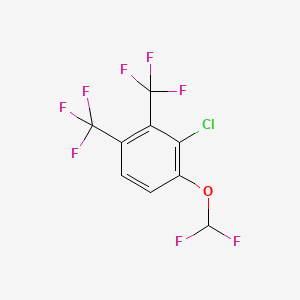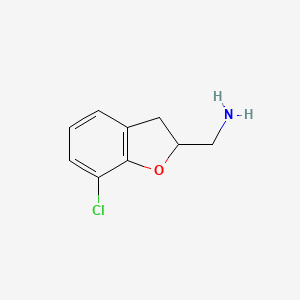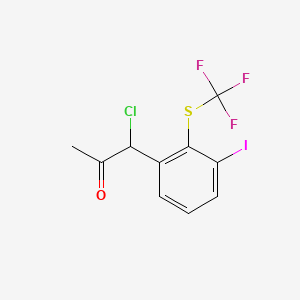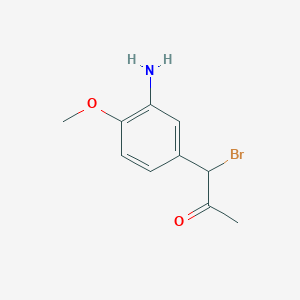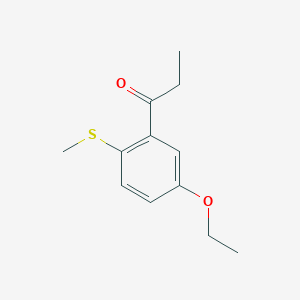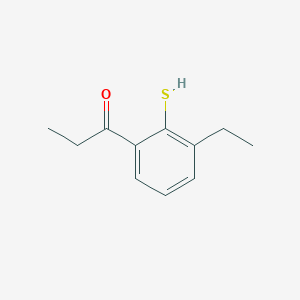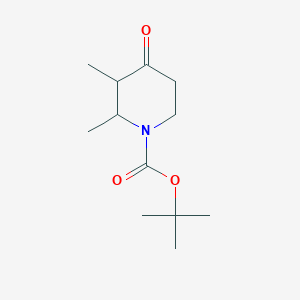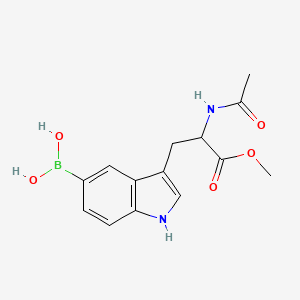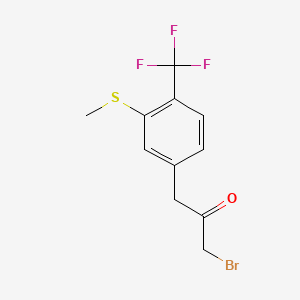
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylthio group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(methylthio)-4-(trifluoromethyl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trifluoromethyl and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one include:
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one: This compound has a fluorine atom instead of a trifluoromethyl group.
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group.
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional bromomethyl group.
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H10BrF3OS |
|---|---|
Molekulargewicht |
327.16 g/mol |
IUPAC-Name |
1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
MLSFHUWZSZKUAN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


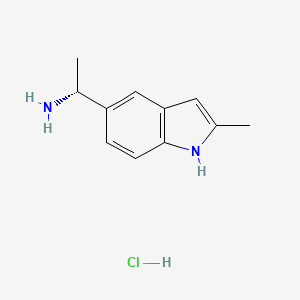
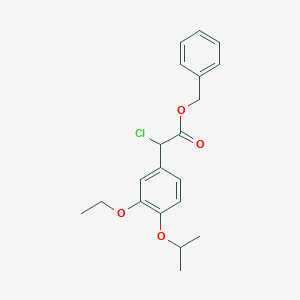
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
